molecular formula C13H19NO2S B5674403 4-(2,4-dimethoxybenzyl)thiomorpholine

4-(2,4-dimethoxybenzyl)thiomorpholine

Cat. No. B5674403
M. Wt: 253.36 g/mol
InChI Key: IJQMGJHMGWYFOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiomorpholines, including compounds structurally related to "4-(2,4-dimethoxybenzyl)thiomorpholine," often involves multi-step chemical processes. For example, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes using alpha-methylbenzylamine to control stereochemistry. These compounds have been utilized in sulfur ylide mediated asymmetric epoxidation of aldehydes, showcasing their utility as easily recoverable catalysts with excellent yields and selectivities (Hansch et al., 2008).

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives is crucial for their chemical reactivity and properties. Advanced techniques like X-ray diffraction and DFT studies have been employed to determine the precise molecular geometry and electronic structure of these compounds. For instance, the crystal structure of a thiomorpholine derivative was elucidated to understand its conformation and interactions within the crystal lattice (Sun et al., 2021).

Chemical Reactions and Properties

Thiomorpholine derivatives participate in various chemical reactions, showcasing a range of reactivities due to their unique structural features. For example, they have been used in asymmetric epoxidation reactions, demonstrating their role as effective catalysts with the ability to influence the outcome of such reactions in terms of yield and selectivity (Hansch et al., 2008).

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQMGJHMGWYFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259273

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